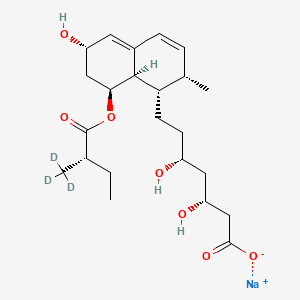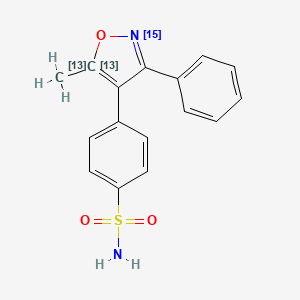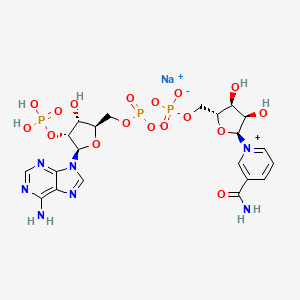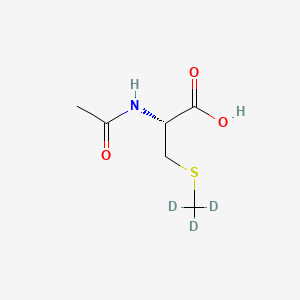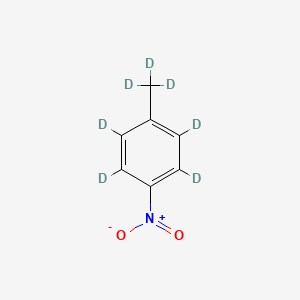
4-Nitrotoluène-d7
Vue d'ensemble
Description
4-Nitrotoluene-d7, also known as Benzene-1,2,4,5-d4, 3- (methyl-d3)-6-nitro-, is a stable isotope labelled compound . It has a molecular formula of C7 2H7 N O2 and a molecular weight of 144.18 .
Synthesis Analysis
4-Nitrotoluene-d7 is synthesized by nitration of toluene . The nitration process commonly uses titanium (IV) nitrate .Molecular Structure Analysis
The molecular structure of 4-Nitrotoluene-d7 consists of a benzene ring with a nitro group (-NO2) and a methyl group (-CH3) attached to it .Chemical Reactions Analysis
4-Nitrotoluene-d7 undergoes reactions typical for nitrobenzene derivatives. For instance, hydrogenation gives p-toluidine . In a study, the catalytic reduction of 4-nitrophenol was used as a benchmark reaction to assess the activity of nanostructured materials .Physical and Chemical Properties Analysis
4-Nitrotoluene-d7 is a pale yellow solid . It has a density of 1.2±0.1 g/cm3, a boiling point of 238.0±0.0 °C at 760 mmHg, and a flash point of 106.1±0.0 °C .Applications De Recherche Scientifique
Études de biodégradation
Le 4-Nitrotoluène-d7 peut être utilisé dans des études de biodégradation pour comprendre comment des bactéries comme Rhodococcus pyridinivorans NT2 peuvent dégrader les composés nitroaromatiques, souvent présents dans les pesticides et les explosifs. Ces recherches peuvent conduire à des stratégies efficaces de biorémédiation pour les environnements contaminés .
Recherche en protéomique
Ce composé est également utilisé dans la recherche en protéomique comme un outil biochimique. Il peut aider à l'étude de l'expression et de la fonction des protéines au sein de divers systèmes biologiques .
Synthèse chimique
Le this compound sert de matière première chimique pour la synthèse de produits chimiques agricoles, de produits chimiques pour le caoutchouc, d'explosifs, de colorants azoïques et soufrés et de colorants pour le coton .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
4-Nitrotoluene-d7 is a biochemical used in proteomics research . .
Biochemical Pathways
4-Nitrotoluene-d7 is a derivative of 4-nitrotoluene. The biodegradation of 4-nitrotoluene has been studied in bacteria, specifically Rhodococcus pyridinivorans NT2 . The degradation process involves oxidation at the methyl group to form 4-nitrobenzoate, followed by reduction and hydrolytic deamination yielding protocatechuate, which is metabolized through the β-ketoadipate pathway .
Pharmacokinetics
It is known that the compound is solid and soluble in dichloromethane, ethanol, and ethyl acetate .
Result of Action
The degradation of 4-nitrotoluene, from which 4-nitrotoluene-d7 is derived, results in the formation of protocatechuate, a less toxic compound .
Action Environment
The action of 4-Nitrotoluene-d7 may be influenced by various environmental factors. For instance, the compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is recommended to store the compound at 4° C . More research is needed to understand how other environmental factors influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
4-Nitrotoluene-d7 interacts with various enzymes and proteins during its biodegradation process. A bacterial strain, Rhodococcus pyridinivorans NT2, has been identified to degrade 4-nitrotoluene . The interactions between 4-Nitrotoluene-d7 and these biomolecules are crucial for its biodegradation.
Cellular Effects
The effects of 4-Nitrotoluene-d7 on cells are primarily observed during its biodegradation. The Rhodococcus pyridinivorans NT2 strain degrades 4-Nitrotoluene-d7, influencing cellular functions such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Nitrotoluene-d7 involves its degradation by the Rhodococcus pyridinivorans NT2 strain. The degradation process begins with the oxidation of the methyl group to form 4-nitrobenzoate, followed by reduction and hydrolytic deamination yielding protocatechuate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrotoluene-d7 change over time. The Rhodococcus pyridinivorans NT2 strain degrades 4-Nitrotoluene-d7 over a period of 120 hours . Information on the product’s stability, degradation, and long-term effects on cellular function is observed in these in vitro studies.
Dosage Effects in Animal Models
The effects of 4-Nitrotoluene-d7 at different dosages in animal models are yet to be thoroughly studied. Its parent compound, 4-nitrotoluene, has been shown to cause cytotoxicity, genotoxicity, necrosis, mutagenicity, and carcinogenicity in animals and humans .
Metabolic Pathways
4-Nitrotoluene-d7 is involved in several metabolic pathways during its biodegradation. The metabolic pathway begins with the oxidation of the methyl group to form 4-nitrobenzoate, which is then reduced and hydrolytically deaminated to yield protocatechuate .
Transport and Distribution
During its biodegradation, changes in the hydrophobicity of the compound and an increase in the degree of fatty acid saturation are observed .
Subcellular Localization
Its parent compound, 4-nitrotoluene, is known to cause changes in cellular processes, which may suggest its localization within specific cellular compartments .
Propriétés
IUPAC Name |
1,2,4,5-tetradeuterio-3-nitro-6-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3/i1D3,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTVNYMJQHSSEA-AAYPNNLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662156 | |
| Record name | 1-(~2~H_3_)Methyl-4-nitro(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84344-19-4 | |
| Record name | 1-(~2~H_3_)Methyl-4-nitro(~2~H_4_)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


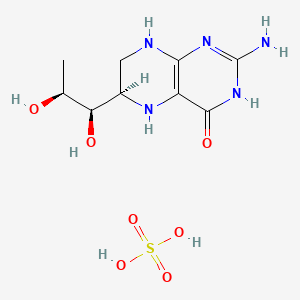
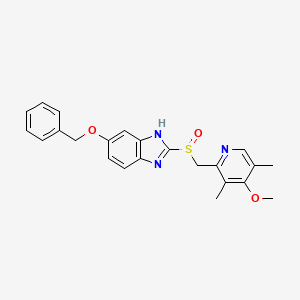
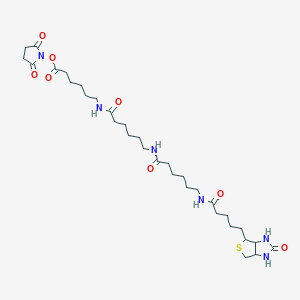

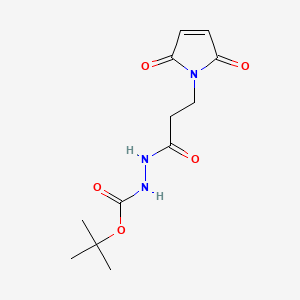
![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)
![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/no-structure.png)
